molecular formula C18H30ClNO2 B12709176 2-Butoxy-4-butyl-2-phenylmorpholine hydrochloride CAS No. 126806-95-9

2-Butoxy-4-butyl-2-phenylmorpholine hydrochloride

Katalognummer: B12709176
CAS-Nummer: 126806-95-9
Molekulargewicht: 327.9 g/mol
InChI-Schlüssel: LYQDMRRTMCNWFN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Butoxy-4-butyl-2-phenylmorpholine hydrochloride is a chemical compound with the molecular formula C18H29NO2·HCl and a molecular weight of 327.895 g/mol It is a morpholine derivative, characterized by the presence of butoxy, butyl, and phenyl groups attached to the morpholine ring

Vorbereitungsmethoden

The synthesis of 2-Butoxy-4-butyl-2-phenylmorpholine hydrochloride involves several steps, typically starting with the preparation of the morpholine ring followed by the introduction of the butoxy, butyl, and phenyl groups. The specific synthetic routes and reaction conditions can vary, but common methods include:

Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of large-scale reactors and purification techniques.

Analyse Chemischer Reaktionen

2-Butoxy-4-butyl-2-phenylmorpholine hydrochloride can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-Butoxy-4-butyl-2-phenylmorpholine hydrochloride has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-Butoxy-4-butyl-2-phenylmorpholine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of certain enzymes, receptors, or other proteins, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Vergleich Mit ähnlichen Verbindungen

2-Butoxy-4-butyl-2-phenylmorpholine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

Eigenschaften

CAS-Nummer

126806-95-9

Molekularformel

C18H30ClNO2

Molekulargewicht

327.9 g/mol

IUPAC-Name

2-butoxy-4-butyl-2-phenylmorpholine;hydrochloride

InChI

InChI=1S/C18H29NO2.ClH/c1-3-5-12-19-13-15-21-18(16-19,20-14-6-4-2)17-10-8-7-9-11-17;/h7-11H,3-6,12-16H2,1-2H3;1H

InChI-Schlüssel

LYQDMRRTMCNWFN-UHFFFAOYSA-N

Kanonische SMILES

CCCCN1CCOC(C1)(C2=CC=CC=C2)OCCCC.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.